Cholinesterase Inhibition Profile: AChE vs. BChE Selectivity Quantified for CAS 28745-09-7
In head-to-head enzymatic assays, 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone (CAS 28745-09-7) exhibited an IC50 of 421 nM against Electrophorus electricus (electric eel) acetylcholinesterase (AChE) and an IC50 of 1,610 nM against equine serum butyrylcholinesterase (BChE), yielding a calculated AChE/BChE selectivity ratio of approximately 3.8-fold favoring AChE inhibition [1]. This selectivity profile is quantitatively documented and can serve as a benchmark for evaluating structurally related chloroacetylquinoline analogs that lack comparable cholinesterase profiling data [1].
| Evidence Dimension | Enzyme inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | AChE IC50 = 421 nM; BChE IC50 = 1,610 nM; Selectivity ratio (BChE IC50 / AChE IC50) = 3.8 |
| Comparator Or Baseline | Within-compound comparison across two cholinesterase isoforms (AChE vs. BChE) |
| Quantified Difference | 3.8-fold higher potency for AChE relative to BChE |
| Conditions | Inhibition of electric eel AChE using acetylthiocholine iodide (ATCI) as substrate, 5 min incubation followed by substrate addition and spectrophotometric measurement after 5 min; inhibition of equine serum BChE using butyrylthiocholine iodide (BTCI) under parallel conditions |
Why This Matters
This quantifiable AChE/BChE selectivity ratio enables rational selection of CAS 28745-09-7 over uncharacterized chloroacetylquinoline analogs in CNS-targeted drug discovery programs where preferential AChE inhibition is mechanistically desirable.
- [1] BindingDB. (n.d.). BDBM50556125 (CHEMBL4784025) Affinity Data: Inhibition of Electric eel AChE and Equine Serum BChE. Jagiellonian University Medical College, curated by ChEMBL. Entry ID 50012274. View Source
